molecular formula C17H26N2O B12810303 1-(4-Butylcyclohexyl)-3-phenylurea CAS No. 102434-41-3

1-(4-Butylcyclohexyl)-3-phenylurea

Cat. No.: B12810303
CAS No.: 102434-41-3
M. Wt: 274.4 g/mol
InChI Key: VJLBROGHIMVHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Butylcyclohexyl)-3-phenylurea is a urea derivative characterized by a phenyl group and a 4-butylcyclohexyl moiety attached to the urea backbone. The 4-butylcyclohexyl group confers significant lipophilicity, which may influence solubility, membrane permeability, and target binding efficiency. This article compares the compound with similar N-aryl urea derivatives, focusing on structural motifs, synthesis, biological activity, and toxicity.

Properties

CAS No.

102434-41-3

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

1-(4-butylcyclohexyl)-3-phenylurea

InChI

InChI=1S/C17H26N2O/c1-2-3-7-14-10-12-16(13-11-14)19-17(20)18-15-8-5-4-6-9-15/h4-6,8-9,14,16H,2-3,7,10-13H2,1H3,(H2,18,19,20)

InChI Key

VJLBROGHIMVHOC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylcyclohexyl)-3-phenylurea typically involves the reaction of 4-butylcyclohexylamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylcyclohexyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nitric acid, halogens; reactions are conducted under controlled temperatures to prevent overreaction.

Major Products Formed:

    Oxidation: Urea derivatives with oxidized functional groups.

    Reduction: Amine derivatives.

    Substitution: Substituted phenylurea compounds with various functional groups.

Scientific Research Applications

1-(4-Butylcyclohexyl)-3-phenylurea has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-Butylcyclohexyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences :

  • Alkoxy-phenyl ureas (): Alkyl chains (hexyl, octyl, hexadecyl) on the phenyl ring enhance lipophilicity but may reduce aqueous solubility.
  • Chloropyridyl-phenyl urea (): The electron-withdrawing chlorine and pyridyl ring increase electrophilicity, correlating with plant growth regulation and toxicity .
Antimicrobial Activity

Compounds with the 1-(cyclohexylmethyl)-3-phenylurea motif (e.g., 4a, 4c, 4e) exhibit potent antimycobacterial activity:

  • MIC values: 1.5–3.12 μM against Mtb H37Rv mc26206 .
  • Activity extends to M. smegmatis and M.

The 4-butylcyclohexyl analog may exhibit enhanced activity due to increased lipophilicity, improving penetration through mycobacterial membranes. In contrast, alkoxy-phenyl ureas () lack reported antimicrobial data, likely due to divergent substituent positioning.

Growth Regulation vs. Toxicity

Forchlorfenuron () acts as a plant growth regulator but carries significant hazards (H351: suspected carcinogen, H411: aquatic toxicity). The chloropyridyl group’s electrophilicity may drive both bioactivity and toxicity.

Physicochemical Properties

Lipophilicity and Solubility :

  • Longer alkyl chains (e.g., hexadecyloxy in ) reduce solubility but enhance membrane affinity.

Stereochemical Considerations :
The 4-position of the cyclohexyl ring introduces conformational rigidity, which may enhance binding to hydrophobic enzyme pockets compared to flexible alkoxy chains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.